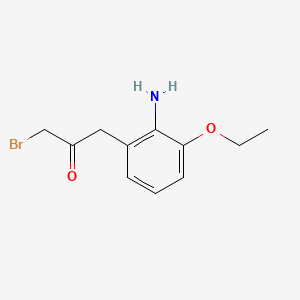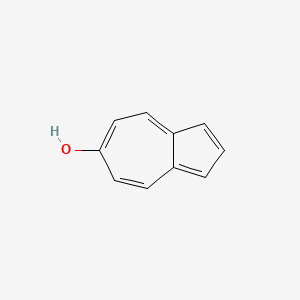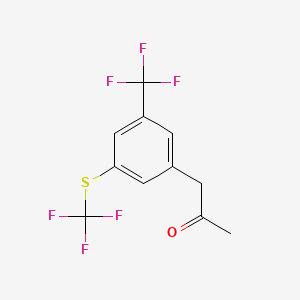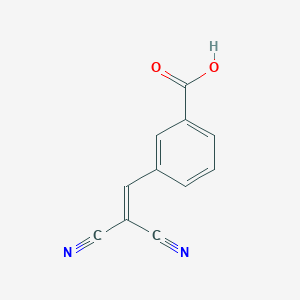
3-(2,2-Dicyanoethenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dicyanoethenyl)benzoic acid is an organic compound with the molecular formula C11H6N2O2 It is characterized by the presence of a benzoic acid moiety substituted with a dicyanoethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)benzoic acid typically involves the reaction of 3-formylbenzoic acid with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the dicyanoethenyl group. The general reaction conditions include:
Reactants: 3-formylbenzoic acid, malononitrile
Catalyst/Base: Piperidine or other suitable bases
Solvent: Ethanol or other polar solvents
Temperature: Reflux conditions
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity of the compound.
化学反应分析
Types of Reactions
3-(2,2-Dicyanoethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanoethenyl group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
科学研究应用
3-(2,2-Dicyanoethenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be functionalized to create probes for biological imaging and sensing.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
作用机制
The mechanism of action of 3-(2,2-Dicyanoethenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The dicyanoethenyl group can participate in electron-withdrawing interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzoic acid: A simpler analog without the dicyanoethenyl group.
4-(2,2-Dicyanoethenyl)benzoic acid: A positional isomer with the dicyanoethenyl group at the para position.
3-(2,2-Dicyanoethenyl)phenylacetic acid: A structurally related compound with an acetic acid moiety.
Uniqueness
3-(2,2-Dicyanoethenyl)benzoic acid is unique due to the presence of both the benzoic acid and dicyanoethenyl groups, which confer distinct electronic and steric properties. These properties make it a versatile compound for various chemical reactions and applications.
属性
CAS 编号 |
61471-44-1 |
|---|---|
分子式 |
C11H6N2O2 |
分子量 |
198.18 g/mol |
IUPAC 名称 |
3-(2,2-dicyanoethenyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5H,(H,14,15) |
InChI 键 |
YSNHHQSTWHFNGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


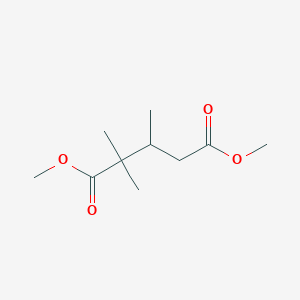
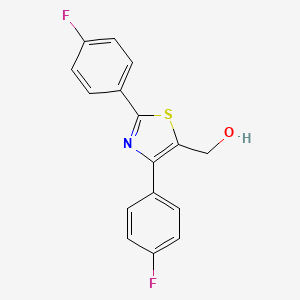
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
![2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-](/img/structure/B14073285.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14073288.png)
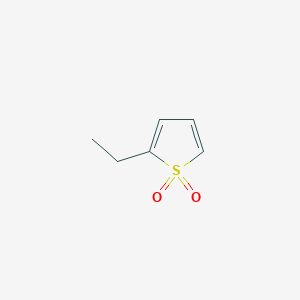
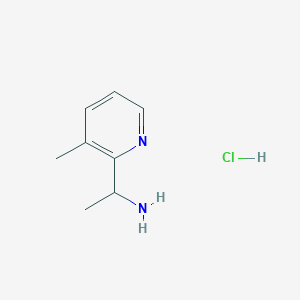
![(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)


![(4S)-4-[[3,6-bis[3-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14073316.png)
